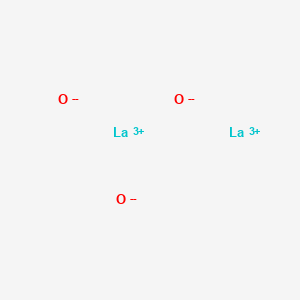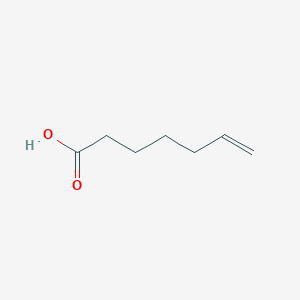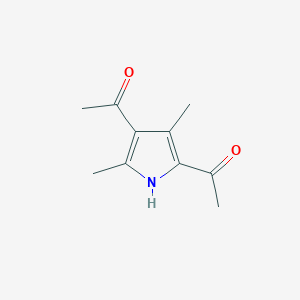
1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves multi-component coupling reactions. For instance, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the complex synthesis pathways possible for such compounds, involving catalysis and specific reactants to introduce desired functional groups (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often determined using spectroscopic techniques like NMR, FT-IR, and X-ray diffraction. Theoretical studies, such as density functional theory (DFT) calculations, complement these methods by predicting spectral and geometrical data, offering insights into the molecule's structure and electronic properties. For example, detailed structural characterization and DFT studies have been applied to similar compounds, confirming their structure and providing a basis for understanding their chemical behavior (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. Their reactivity can be explored through electrochemical studies and theoretical models, which reveal how these compounds interact with other molecules and their potential as inhibitors or reactants in specific reactions. For instance, the corrosion inhibition efficiency of pyrrole derivatives has been studied, showing their capability to interact with metal surfaces and protect them from corrosion (Louroubi et al., 2019).
Applications De Recherche Scientifique
Synthesis of Novel Derivatives : A study synthesized a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds, synthesized through reactions involving cyclization, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation, demonstrated significant antimicrobial properties, attributed to the presence of the heterocyclic ring in the structure (Hublikar et al., 2019).
Formation of New Compounds : Another research described the formation of benzenehexacarboxylic acid trimethylimide and 1,1′-dimethyl-4-methylamino[3,3′]bi-pyrrolyl-2,5,2′,5′-tetraone through the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride. The conditions of the reaction significantly influenced the resulting products, indicating the role of reaction conditions in the formation of complex organic compounds (Chepyshev et al., 2009).
Structural Characterization and Molecular Interaction : The synthesis and structural characterization of a new bicyclononane derivative were accomplished, highlighting the importance of hydrogen bonds and non-classical weak hydrogen bonds in the formation of a three-dimensional supramolecular architecture. This study emphasizes the utility of solid-state DFT optimized geometry and Hirshfeld surface analysis in understanding molecular interactions (Saha, Ghosh & Shit, 2018).
Structural Analysis of Complexes : Research on mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine revealed the significance of intramolecular hydrogen bond and C—H···O≡C and N—H···O≡C interactions in defining the coplanarity of the complex. This study underscores the intricate interplay of molecular interactions in determining the structure and properties of complex organic compounds (Saldías et al., 2020).
Chiral and Antimicrobial Properties : Synthesis of chiral 3,3′-di-tert-butyl-2,2′-bipyrrole and the investigation of antimicrobial activity of certain compounds exemplify the diverse applications of organic synthesis in creating structurally unique molecules with potential biological applications. These studies highlight the role of specific functional groups and structural configurations in imparting biological properties to the molecules https://consensus.app/papers/synthesis-characterization-xray-crystal-structure-mabkhot/eb35cf158f8b541aa2a533f6f63cc210/?utm_source=chatgpt" target="_blank">(Skowronek & Lightner, 2003; Mabkhot et al., 2014)
Propriétés
IUPAC Name |
1-(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-5-9(7(3)12)6(2)11-10(5)8(4)13/h11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDLJFDTROVUDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164449 |
Source


|
| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone | |
CAS RN |
1500-92-1 |
Source


|
| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

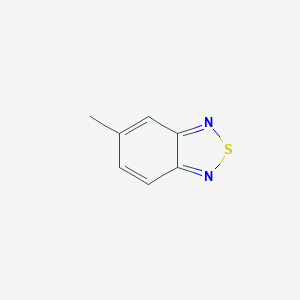
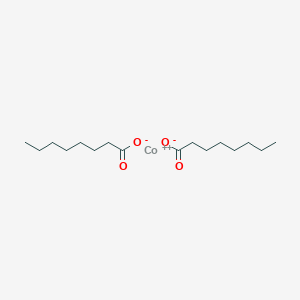
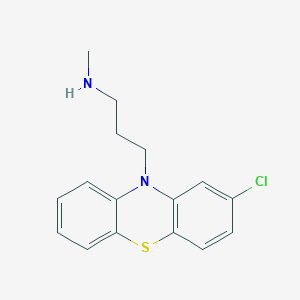
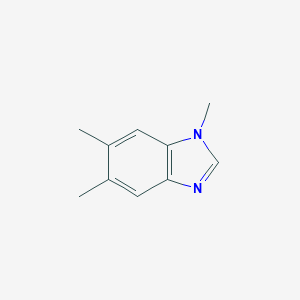
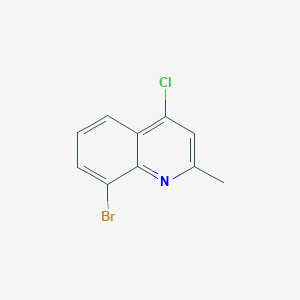
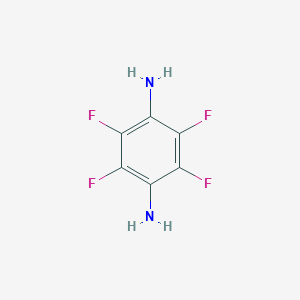
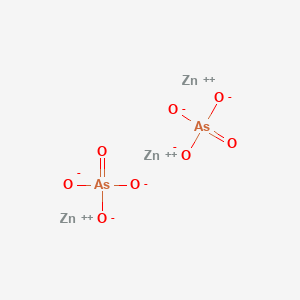
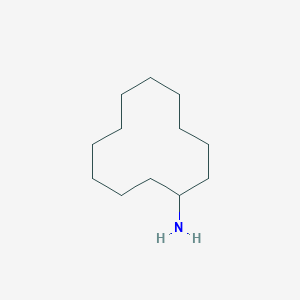
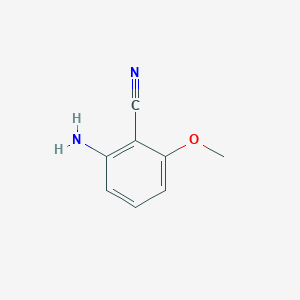
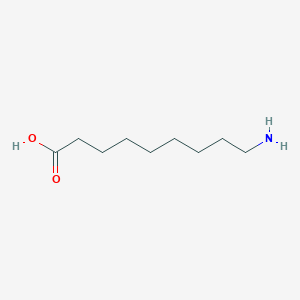

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
